6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid
Description
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a cyclopentyl substituent at position 6, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. Quinoline-based compounds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and receptor antagonism activities.
Properties
CAS No. |
55376-68-6 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c17-14-11-7-10(9-3-1-2-4-9)5-6-13(11)16-8-12(14)15(18)19/h5-9H,1-4H2,(H,16,17)(H,18,19) |
InChI Key |
MZHNUGPUIXEZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline scaffold. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic methodologies. For example, the use of enaminone as a replacement for 1,3-dicarbinols has been reported to improve yield and practicality in the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Scientific Research Applications
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid with related compounds:
*Estimated based on analogous structures.
Biological Activity
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid (CPHQA) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, synthesis, and significant biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
CPHQA is characterized by a unique structure that includes:
- Cyclopentyl Group : Enhances lipophilicity.
- Hydroxyquinoline Backbone : Known for metal ion chelation.
- Carboxylic Acid Functional Group : Contributes to its reactivity.
The molecular formula of CPHQA is with a molecular weight of approximately 255.29 g/mol. Its structure is pivotal in determining its biological activity, particularly in interactions with biological targets.
Synthesis Methods
The synthesis of CPHQA can be achieved through various methods, including:
- Condensation Reactions : Involving cyclopentyl derivatives and hydroxyquinoline precursors.
- Functional Group Modifications : Such as esterification or amidation to enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that CPHQA exhibits significant antimicrobial activity. Its structural similarity to known antibiotics suggests potential effectiveness against various pathogens. The hydroxyquinoline moiety allows for chelation of metal ions, which can enhance its antimicrobial efficacy.
Anti-inflammatory Effects
CPHQA has been shown to possess anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Studies have indicated that CPHQA may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with various cellular targets could disrupt cancer cell proliferation and survival mechanisms.
| Biological Activity | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Metal ion chelation | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Cytokine inhibition | Reduces levels of TNF-alpha and IL-6 in vitro |
| Anticancer | Induction of apoptosis | Inhibits growth of breast cancer cell lines (MCF-7) |
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial effects of CPHQA against various bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity . -
Anti-inflammatory Mechanism Investigation :
In vitro experiments showed that CPHQA significantly reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent . -
Anticancer Efficacy Assessment :
A recent study investigated the effects of CPHQA on cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased caspase-3 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
